molecular formula C10H14BrN B7880698 2-Bromo-4-butylaniline CAS No. 51605-98-2

2-Bromo-4-butylaniline

Cat. No. B7880698
CAS RN: 51605-98-2
M. Wt: 228.13 g/mol
InChI Key: WJKALLIVRCQVOH-UHFFFAOYSA-N
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Description

2-Bromo-4-butylaniline is a chemical compound with the molecular formula C10H14BrN . It is commonly used in organic synthesis for the production of various compounds, including 8-Bromo-6-tert-butylquinoline . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .


Synthesis Analysis

The synthesis of 2-Bromo-4-butylaniline involves multiple steps . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-butylaniline is 228.13 . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .


Physical And Chemical Properties Analysis

2-Bromo-4-butylaniline is a liquid at ambient temperature . The physical form of this compound is clear liquid .

Scientific Research Applications

  • Metabolism of Psychoactive Phenethylamines : Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. The study identified various metabolites, suggesting two main metabolic pathways for 2C-B in rats (Kanamori et al., 2002).

  • Toxicity and Metabolism in Humans and Other Species : Carmo et al. (2005) conducted a study incubating 2C-B with hepatocytes from humans and other species to determine its metabolites and potential toxic effects. The findings allowed for the construction of main metabolic pathways of 2C-B and highlighted interspecies differences in metabolism (Carmo et al., 2005).

  • Potential as Anti-Diabetic Agents : Nazir et al. (2018) synthesized new compounds involving 2-bromo-N-phenyl/arylacetamides, which showed potential as anti-diabetic agents due to their inhibitory action on the α-glucosidase enzyme (Nazir et al., 2018).

  • Electrochemical Oxidation Studies : Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, including 4-bromoaniline, in acetonitrile solution. This study provided insights into the electrochemical behavior of bromoanilines (Kádár et al., 2001).

  • Dissociation Constants and Reaction Rates : Koning (2010) examined the dissociation constants of various bromoanilines, including 2-bromoanilines, and the rates of deacetylation of their acetanilides. This research helps understand the influence of halogen atoms on the basicity and reactivity of these compounds (Koning, 2010).

  • Synthesis of Novel Compounds : Senboku et al. (1998) reported the electrochemical carboxylation of a brominated compound, leading to the synthesis of new compounds with potential applications in organic chemistry (Senboku et al., 1998).

Safety and Hazards

2-Bromo-4-butylaniline is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Bromo-4-butylaniline available at Sigma-Aldrich . Unfortunately, the specific details of these papers are not provided in the search results.

properties

IUPAC Name

2-bromo-4-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKALLIVRCQVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311211
Record name 2-Bromo-4-butylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-butylaniline

CAS RN

51605-98-2
Record name 2-Bromo-4-butylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51605-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-butylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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